5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride
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Overview
Description
The compound with the identifier “5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, which enhances its solubility and stability . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the inclusion complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography, ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: These reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride include other cyclodextrin inclusion complexes and compounds with similar chemical structures. Examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets this compound apart from these similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable in applications where these characteristics are crucial.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMIFTJIUKQBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2=C1NC=NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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